
NK-252
Overview
Description
NK-252 is a chemical compound known for its potential as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2). This compound has shown significant promise in activating Nrf2, which plays a crucial role in the cellular defense against oxidative stress by stimulating the expression of various antioxidant-associated genes .
Preparation Methods
The synthesis of NK-252 involves several steps, starting with the preparation of the core structure, which includes a furan ring and an oxadiazole ring. The synthetic route typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the furan and oxadiazole rings: This step involves the formation of a urea linkage between the two rings, typically using reagents like isocyanates or carbodiimides
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
NK-252 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may also exhibit unique properties.
Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while substitution reactions may yield halogenated or alkylated products.
Scientific Research Applications
Chemistry
NK-252 serves as a model compound for studying the activation of Nrf2 and its effects on oxidative stress. Researchers utilize this compound to explore its interactions with cellular pathways involved in oxidative stress response.
Biology
In biological research, this compound is employed to investigate various cellular processes influenced by Nrf2 activation, including apoptosis, autophagy, and inflammation. For instance, studies have demonstrated that co-treatment with this compound can reverse the downregulation of pro-inflammatory cytokines IL-8 and IL-10 in macrophages .
Medicine
The therapeutic potential of this compound has been explored in several medical contexts:
- Nonalcoholic Steatohepatitis (NASH) : In animal models, this compound has shown efficacy in reducing liver fibrosis and decreasing plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatoprotective effects .
- Cancer Treatment : this compound has been noted for its ability to enhance the effects of chemotherapeutic agents by circumventing drug resistance mechanisms in tumor cells. It facilitates improved outcomes in drug-sensitive tumors through its action on the Nrf2 pathway .
Data Tables
Case Study 1: NASH Model
In a controlled study involving rats with induced NASH, administration of this compound resulted in a significant reduction in fibrosis scores and liver damage markers. The study highlighted this compound's potential as a therapeutic agent for managing liver diseases associated with oxidative stress.
Case Study 2: Cancer Treatment
A preclinical trial using human cancer xenografts demonstrated that treatment with this compound led to decreased tumor growth rates compared to untreated controls. This study underscored the compound's role in enhancing the efficacy of existing cancer therapies.
Mechanism of Action
NK-252 exerts its effects by activating the Nrf2 pathway. The mechanism involves the interaction of this compound with the kelch-like ECH-associated protein 1 (Keap1), which normally inhibits Nrf2. By binding to Keap1, this compound releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant-associated genes . This activation leads to increased cellular defense against oxidative stress and reduced progression of diseases like NASH .
Comparison with Similar Compounds
NK-252 is unique in its high potency and specificity as an Nrf2 activator. Similar compounds include:
Oltipraz (OPZ): Another Nrf2 activator, but this compound has shown greater Nrf2-activating potential and a unique mechanism of action.
Bardoxolone methyl: A synthetic triterpenoid that also activates Nrf2 and inhibits the NF-κB pathway.
This compound stands out due to its specific interaction with the Nrf2-binding site of Keap1, making it more potent than other Nrf2 activators .
Biological Activity
NK-252 is a synthetic compound recognized primarily as an Nrf2 activator . It has garnered attention for its potential therapeutic applications, particularly in liver diseases such as nonalcoholic steatohepatitis (NASH) and its role in modulating oxidative stress. This article delves into the biological activity of this compound, supported by various studies and data.
This compound functions by interacting with the Keap1-Nrf2 pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor, Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) and promotes the transcription of various protective genes, including those encoding for antioxidant enzymes such as NQO1 (NAD(P)H dehydrogenase [quinone] 1) and other detoxifying proteins .
Antioxidant Properties
Research indicates that this compound significantly enhances antioxidant defenses in hepatic cells. In vitro studies using Huh-7.5 liver cells demonstrated that this compound increased NQO1 expression in a dose-dependent manner, effectively protecting against hydrogen peroxide (H2O2)-induced cytotoxicity .
Hepatoprotective Effects
In animal models of NASH, this compound has shown promising results:
- Reduction of Liver Fibrosis : In studies involving rats with diet-induced NASH, this compound administration led to decreased fibrosis scores and reduced liver fibrosis area .
- Biochemical Improvements : The compound significantly lowered plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver injury, indicating hepatoprotective effects .
Modulation of Fibrogenic Genes
This compound downregulates the expression of fibrogenic genes, suggesting a potential role in inhibiting the progression of liver fibrosis associated with chronic liver diseases .
Data Summary
The following table summarizes key findings from studies on this compound:
Study Focus | Findings |
---|---|
Antioxidant Activity | Increased NQO1 gene expression; protection against H2O2-induced cytotoxicity |
Liver Fibrosis in NASH Models | Decreased fibrosis scores; reduced liver fibrosis area; lowered ALT and AST levels |
Gene Expression Modulation | Downregulation of fibrogenic genes |
Q & A
Basic Research Questions
Q. What are the primary molecular targets and signaling pathways modulated by NK-252 in experimental models?
this compound is a potent Nrf2 activator that binds to Keap1, disrupting its interaction with Nrf2 and enabling Nrf2 translocation to the nucleus. This activates the antioxidant response element (ARE), upregulating enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1). Key evidence comes from Huh-7.5 cell lines transfected with ARE-luciferase reporters, where this compound induced dose-dependent NQO1-ARE activation at EC2 values 15x lower than Oltipraz (OPZ) .
Q. What are the recommended protocols for preparing this compound stock solutions and ensuring stability?
this compound (MW: 285.26 g/mol) is typically dissolved in DMSO at concentrations ≥29 mg/mL. For long-term storage, powder should be kept at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C. Dose conversion for animal studies should use body surface area normalization, e.g., 20–60 mg/kg/day in CDAA diet-induced liver fibrosis models .
Q. How does this compound compare to other Nrf2 activators like Oltipraz in preclinical studies?
this compound exhibits superior potency: its EC2 (concentration for 2x induction above baseline) is 1.36 μM vs. OPZ’s 20.8 μM in ARE activation assays. In vivo, this compound reduced liver fibrosis area by 4.97% (high dose) vs. OPZ’s 14.7% in CDAA-fed rats, with dose-dependent suppression of fibrogenic genes .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in activating Nrf2-dependent pathways?
- In vitro : Use Huh-7.5 cells stably transfected with ARE/pGL4.32 reporters. Treat with this compound (0.1–30 μM) for 16 hours and measure luciferase activity using Steady-Glo assays. Include siRNA knockdown of Nrf2 to confirm pathway specificity .
- In vivo : Employ a CDAA diet-induced liver fibrosis model in Fischer 344 rats. Administer this compound orally (20–60 mg/kg/day) for 4–9 weeks. Assess fibrosis via histopathology (e.g., Sirius Red staining) and plasma ALT/AST levels .
Q. What methodological considerations are critical when analyzing contradictory data on this compound’s hepatoprotective vs. pro-tumor effects?
- Context-dependent outcomes : While this compound reduces oxidative stress in nonalcoholic steatohepatitis (NASH) models, its combination with Etoposide enhances antitumor efficacy in P388/VCR leukemia mice. Researchers must differentiate between disease models (e.g., fibrosis vs. cancer) and validate Nrf2 dependency using knockout controls .
- Dose optimization : High doses (60 mg/kg) in fibrosis models may suppress fibrogenesis without cytotoxicity, whereas lower doses (20 mg/kg) in cancer models synergize with chemotherapeutics .
Q. How can researchers optimize this compound’s bioavailability and tissue specificity in vivo?
- Formulation : Use pharmacokinetic studies to assess solubility in DMSO/PBS mixtures and oral bioavailability.
- Targeted delivery : Encapsulate this compound in liver-specific nanoparticles (e.g., galactosylated liposomes) to enhance hepatic uptake, as demonstrated in CDAA diet models .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on fibrosis regression?
- Linear regression : Model fibrosis area (%) vs. This compound dose to calculate IC50.
- ANOVA with post-hoc tests : Compare fibrosis scores across treatment groups (e.g., CDAA vs. CDAA+this compound). Use Kaplan-Meier survival analysis for combination therapy studies (e.g., this compound + Etoposide in P388/VCR mice) .
Q. How does this compound’s mechanism differ in drug-resistant vs. drug-sensitive cancer models?
In P388/VCR (vincristine-resistant) leukemia mice, this compound potentiates Etoposide by suppressing multidrug resistance (MDR) proteins via Nrf2-mediated redox regulation. Survival increased by 40% vs. Etoposide alone, whereas no effect was observed in drug-sensitive P388/S models without combination therapy .
Q. Methodological Resources
- Experimental protocols : Refer to liver fibrosis scoring systems (e.g., METAVIR) and NQO1-ARE luciferase assay guidelines .
- Data repositories : Raw datasets from CDAA diet studies and survival analyses are available in supplementary materials of cited papers .
Note : All FAQs exclude commercial data (pricing, suppliers) per academic guidelines. Experimental details are derived from peer-reviewed methodologies .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSCFQXZZNCDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020703 | |
Record name | NK-252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414963-82-8 | |
Record name | NK-252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1414963-82-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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